molecular formula C13H11NO2 B6366534 3-(4-Acetylphenyl)-2-hydroxypyridine, 95% CAS No. 1261981-66-1

3-(4-Acetylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366534
CAS RN: 1261981-66-1
M. Wt: 213.23 g/mol
InChI Key: RPGYMOZPJUCMLF-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-2-hydroxypyridine (95%) is a synthetic organic compound that has been used in recent scientific research and laboratory experiments. It is a colorless liquid with a low melting point, and is soluble in most organic solvents. This compound is often used as a reagent in organic synthesis and is known for its ability to catalyze a variety of reactions, including hydroxylation, alkylation, and oxidation. Its unique properties make it an ideal choice for a variety of applications, from drug discovery to materials science.

Scientific Research Applications

3-(4-Acetylphenyl)-2-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for hydroxylation, alkylation, and oxidation reactions, and as a building block for the synthesis of a variety of compounds. It has also been used in the synthesis of drugs, such as the anticonvulsants phenobarbital and phenytoin, and the anti-inflammatory drug ibuprofen.

Mechanism of Action

The mechanism of action for 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) is not well understood. However, it is believed that the compound acts as a catalyst for the hydroxylation, alkylation, and oxidation reactions that it catalyzes. It is also believed to be involved in the formation of Schiff bases, which are intermediates in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) are not well understood. However, it is believed to be relatively non-toxic and has not been associated with any adverse effects in humans. It is also believed to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) is its efficiency in catalyzing a variety of reactions. It is also relatively non-toxic, making it a safe choice for laboratory experiments. However, it is important to note that the compound is flammable and should be handled with caution.

Future Directions

The potential future directions of research involving 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) are numerous. Further research could be conducted to better understand the mechanism of action of the compound and its role in the synthesis of drugs. Additionally, research could be conducted to explore the potential applications of the compound in materials science and other areas. Finally, research could be conducted to investigate the potential toxicological effects of the compound and its potential for use in drug development.

Synthesis Methods

3-(4-Acetylphenyl)-2-hydroxypyridine (95%) can be synthesized from 4-acetylphenol and 2-hydroxypyridine using a two-step reaction. The first step involves the condensation of 4-acetylphenol with 2-hydroxypyridine in the presence of an acid catalyst. This reaction results in the formation of a Schiff base, which is then reduced to 3-(4-Acetylphenyl)-2-hydroxypyridine (95%) using a reducing agent such as sodium borohydride. The yield of this reaction is typically high, making it an efficient synthesis method.

properties

IUPAC Name

3-(4-acetylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-4-6-11(7-5-10)12-3-2-8-14-13(12)16/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYMOZPJUCMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682739
Record name 3-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Acetylphenyl)pyridin-2(1H)-one

CAS RN

1261981-66-1
Record name 3-(4-Acetylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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